molecular formula C12H14O2 B3166909 Benzoic acid, 2-cyclopentyl- CAS No. 91495-66-8

Benzoic acid, 2-cyclopentyl-

Cat. No. B3166909
CAS RN: 91495-66-8
M. Wt: 190.24 g/mol
InChI Key: RPRGWESZAIJLOZ-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

0.200 g (8.35 mmol) lithium hydroxide and 15 mL water were added to a solution of 1.10 g (5.04 mmol) 6-cyclopentyl-benzoic acid ethyl ester in 20 mL THF at RT, and the resulting mixture was stirred over night. 5.00 mL (20.0 mmol) 4 M aqueous NaOH solution were added and stirring was continued at 50° C. for 5 h. THF was removed by distillation. The residue was acidified with 4 M aqueous hydrochlorid and the precipitate was filtered off, washed with water and dried.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
6-cyclopentyl-benzoic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].O.C([O:6][C:7](=[O:19])[C:8]1[C:13]([CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:12][CH:11]=[CH:10][CH:9]=1)C.[OH-].[Na+]>C1COCC1>[CH:14]1([C:13]2[C:8]([C:7]([OH:19])=[O:6])=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:15][CH2:16][CH2:17][CH2:18]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
6-cyclopentyl-benzoic acid ethyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(C1=CC=CC=C1C1CCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
THF was removed by distillation
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(CCCC1)C1=CC=CC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.